

Molecular weight of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

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Compound of Interest

Compound Name: 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

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An In-depth Technical Guide to the Molecular Weight and Characterization of **1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of **1-tert-butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate**, a specialized heterocyclic compound with significant potential as a building block in medicinal chemistry. Piperidine derivatives are foundational scaffolds in a vast array of pharmaceuticals, and understanding the precise characteristics of novel, functionalized variants is critical for the design of new therapeutic agents.^{[1][2]} This document details the molecular structure, meticulously calculated molecular weight, and predicted physicochemical properties of the title compound. Furthermore, it outlines robust, field-proven methodologies for its synthesis and structural elucidation using state-of-the-art analytical techniques, including mass spectrometry, NMR spectroscopy, and infrared spectroscopy. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in biologically active molecules and approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal framework for drug design, influencing properties such as potency, selectivity, and pharmacokinetics.[3] The strategic functionalization of the piperidine core allows for the precise orientation of pharmacophoric groups in three-dimensional space, a key strategy in rational drug design.

The subject of this guide, **1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate**, is a highly functionalized derivative featuring several key components for synthetic utility:

- An N-Boc (tert-butoxycarbonyl) group, which serves as a standard protecting group for the piperidine nitrogen, enabling controlled, stepwise reactions at other positions.
- A quaternary carbon at the 4-position, a structural feature that can enhance metabolic stability and introduce conformational rigidity.
- A methyl ester and an allyl group at this C4 center, providing two distinct and versatile handles for subsequent chemical modifications and the introduction of further molecular complexity.

This unique combination of features makes it a valuable intermediate for constructing novel chemical entities for screening in drug discovery programs.

Molecular Structure and Formula

The unambiguous identification of a molecule begins with its precise structure and molecular formula. The structure of **1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate** is presented below.

Chemical Structure:

Caption: Structure of **1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate**.

Based on this structure, the molecular formula is determined by summing the constituent atoms:

- Molecular Formula: $C_{15}H_{25}NO_4$

Molecular Weight Determination

The molecular weight is a fundamental physical property, crucial for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data. It can be expressed as the average molecular weight (based on the natural isotopic abundance of elements) or as the monoisotopic mass (based on the mass of the most abundant isotopes).

Calculation of Average Molecular Weight

The average molecular weight is calculated using the atomic weights of the constituent elements.

Element	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon (C)	15	12.011	180.165
Hydrogen (H)	25	1.008	25.200
Nitrogen (N)	1	14.007	14.007
Oxygen (O)	4	15.999	63.996
Total	283.368		

- Average Molecular Weight: 283.37 g/mol

Calculation of Monoisotopic Mass

The monoisotopic mass is essential for high-resolution mass spectrometry (HRMS) analysis, which provides confirmation of the elemental composition.

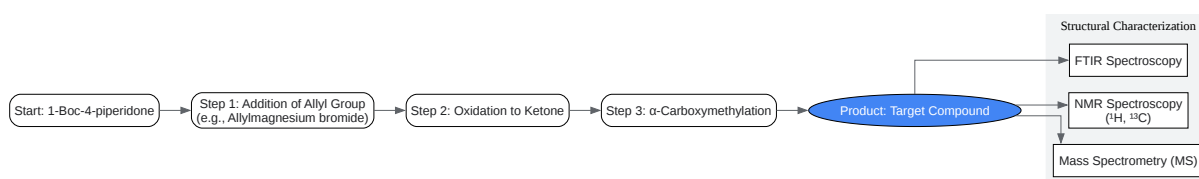
Element	Isotope	Count	Isotopic Mass (Da)	Total Mass (Da)
Carbon	¹² C	15	12.000000	180.000000
Hydrogen	¹ H	25	1.007825	25.195625
Nitrogen	¹⁴ N	1	14.003074	14.003074
Oxygen	¹⁶ O	4	15.994915	63.979660
Total	283.178359			

- Monoisotopic Mass: 283.1784 Da

Proposed Synthesis and Characterization Workflow

The synthesis and verification of **1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate** would follow a logical, multi-step process common for creating complex piperidine derivatives.

[4]



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Caption: Proposed workflow for synthesis and structural characterization.

Structural Elucidation by Analytical Techniques

Confirming the identity and purity of the synthesized compound requires a suite of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can reveal structural information through fragmentation analysis. For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method.^{[3][5]}

Experimental Protocol (ESI-MS):

- **Sample Preparation:** Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Utilize a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
- **Ionization Mode:** Operate in positive ion mode to leverage the basicity of the piperidine nitrogen.
- **Full Scan Analysis:** Perform a full scan (e.g., m/z 100-500) to identify the protonated molecule $[M+H]^+$ and other adducts.
- **Tandem MS (MS/MS):** Select the $[M+H]^+$ ion as the precursor and perform a product ion scan to generate a fragmentation pattern.

Expected Results:

Ion	m/z (calculated)	Description
$[M+H]^+$	284.1858	Protonated molecular ion
$[M+Na]^+$	306.1677	Sodium adduct
$[M-C_4H_8+H]^+$	228.1230	Loss of isobutylene from Boc group
$[M-C_5H_9O_2+H]^+$	184.1281	Loss of the entire Boc group

The fragmentation pattern in MS/MS would likely show characteristic losses corresponding to the tert-butyl group (56 Da) and the entire Boc group (100 Da), which are common fragmentation pathways for N-Boc protected amines.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol (^1H and ^{13}C NMR):

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR: Acquire a standard proton spectrum. Key signals will correspond to the different types of protons in the molecule.
- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

Predicted ^1H and ^{13}C NMR Chemical Shifts (in CDCl_3):

Group	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)
Boc Group	~1.45 (s, 9H)	~80 (C), ~28 (CH_3)
Piperidine CH_2	~1.6-1.9 (m), ~3.0-3.6 (m)	~35-45
C4 (quaternary)	-	~50-60
Methyl Ester	~3.70 (s, 3H)	~52 (OCH_3), ~175 (C=O)
Allyl Group	~5.7 (m, 1H), ~5.1 (m, 2H), ~2.5 (d, 2H)	~133 ($=\text{CH}$), ~118 ($=\text{CH}_2$), ~40 (CH_2)
Boc C=O	-	~155

The presence of a singlet integrating to 9H around 1.45 ppm is characteristic of the tert-butyl group. The distinct signals for the vinyl and allylic protons confirm the presence of the allyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol (FTIR):

- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).
- **Instrumentation:** Use a standard FTIR spectrometer.
- **Data Acquisition:** Scan the mid-infrared range (typically 4000-400 cm^{-1}).

Predicted Characteristic FTIR Absorption Bands:

Functional Group	Wavenumber (cm^{-1})	Description
C-H (sp^3 and sp^2)	2850-3080	Alkane and alkene C-H stretching
C=O (Ester)	~1735	Stretch from the methyl ester
C=O (Carbamate)	~1695	Stretch from the N-Boc group
C=C (Alkene)	~1640	Stretch from the allyl group
C-O (Ester/Boc)	1150-1250	C-O stretching vibrations

The presence of two distinct carbonyl peaks is a key diagnostic feature, differentiating the ester (~1735 cm^{-1}) from the carbamate (~1695 cm^{-1}).

Applications in Medicinal Chemistry

As a synthetic intermediate, **1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate** offers multiple avenues for elaboration:

- **Allyl Group Modification:** The terminal double bond is amenable to a wide range of transformations, including oxidation, reduction, metathesis, and addition reactions, allowing for the introduction of diverse functional groups.
- **Ester Hydrolysis/Amidation:** The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a point for linking to other molecular fragments.
- **N-Boc Deprotection and Re-functionalization:** Removal of the Boc group unmaskes the piperidine nitrogen, which can then be alkylated or acylated to introduce substituents that are crucial for biological activity, such as those seen in potent analgesics.[4]

These strategic modifications enable the use of this compound in fragment-based drug discovery and lead optimization campaigns, particularly for targets in the central nervous system where the piperidine scaffold is common.

Conclusion

This technical guide has established the foundational chemical and physical properties of **1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate**. With a calculated molecular formula of $C_{15}H_{25}NO_4$ and an average molecular weight of 283.37 g/mol, this compound is a well-defined chemical entity. The outlined protocols for synthesis and characterization via MS, NMR, and FTIR provide a robust framework for its preparation and validation in a research setting. Its structural features, particularly the versatile allyl and ester functional groups on a stable piperidine core, underscore its value as a sophisticated building block for the synthesis of novel and complex molecules in pharmaceutical research.

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